molecular formula C15H23NO3 B12178970 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12178970
M. Wt: 265.35 g/mol
InChI Key: VEJJXNFLXWKAQV-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol (CAS 10019-81-5) is a synthetic organic compound with a molecular formula of C15H23NO3 and a molecular weight of 265.348 g/mol . This phenoxypropanolamine-based structure features a lipophilic 2,6-dimethylphenyl group connected to a hydrophilic morpholine moiety via a propan-2-ol linker, a configuration of significant interest in medicinal chemistry and drug discovery . While the specific biological profile of this isomer is under investigation, closely related structural analogs have been identified as subjects of pharmacological research. For instance, the (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol stereoisomer has been studied for its interaction with Beta-secretase 1 (BACE1), a key enzyme involved in the pathogenesis of Alzheimer's disease . This suggests potential research applications for this compound family in neuroscience, particularly in the study of enzyme inhibition and neurodegenerative pathways. The compound's structure, which belongs to the class of phenol ethers, makes it a valuable intermediate or building block in organic synthesis and the development of bioactive molecules . Its properties, such as a calculated LogP of 1.3, indicate good lipophilicity, which can influence membrane permeability and bioavailability in experimental models . This product is provided for research purposes exclusively and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

1-(2,6-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C15H23NO3/c1-12-4-3-5-13(2)15(12)19-11-14(17)10-16-6-8-18-9-7-16/h3-5,14,17H,6-11H2,1-2H3

InChI Key

VEJJXNFLXWKAQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2CCOCC2)O

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis for Phenoxy Intermediate

The synthesis begins with the formation of the 2,6-dimethylphenoxypropanol backbone via Williamson ether synthesis. 2,6-Dimethylphenol reacts with epichlorohydrin under basic conditions (e.g., NaOH or K₂CO₃) to yield 1-chloro-3-(2,6-dimethylphenoxy)propan-2-ol. Typical conditions involve refluxing in acetone or tetrahydrofuran (THF) at 60–80°C for 6–12 hours, achieving yields of 70–85%.

Reaction Conditions:

  • Solvent: Acetone/THF

  • Base: NaOH (1.2 equiv)

  • Temperature: 60–80°C

  • Yield: 70–85%

Morpholine Substitution

The chlorinated intermediate undergoes nucleophilic substitution with morpholine. This step requires polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–100°C) to facilitate displacement. Triethylamine is often added to scavenge HCl, improving yields to 80–90%.

Optimization Data:

ParameterOptimal ValueYield Impact
SolventDMF+15%
Temperature90°C+20%
Morpholine Equiv2.5+10%

One-Pot Multicomponent Synthesis

Recent advances utilize one-pot strategies to streamline synthesis. A modified Povarov reaction, inspired by three-component coupling in eutectic solvents, has been adapted for this compound.

Reaction Design

The one-pot method combines 2,6-dimethylphenol, epichlorohydrin, and morpholine in a choline chloride-based deep eutectic solvent (DES). The DES acts as both solvent and catalyst, enabling concurrent etherification and substitution at 110°C.

Advantages:

  • Time Efficiency: 3–4 hours vs. 12+ hours in conventional methods.

  • Solvent Recycling: DES recovery rate >90%.

Limitations:

  • Scale-Up Challenges: Limited to laboratory-scale batches.

Palladium-Catalyzed Coupling Methods

Palladium-mediated cross-coupling offers an alternative route, particularly for introducing the morpholine moiety.

Suzuki-Miyaura Coupling

Aryl boronic acid derivatives of 2,6-dimethylphenol couple with morpholine-containing propanol precursors using Pd(PPh₃)₄ as a catalyst. Reactions proceed in DMF/H₂O at 120°C under microwave irradiation, yielding 65–75%.

Catalyst System:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

Optimization of Reaction Parameters

Solvent Effects

Protic solvents (e.g., ethanol) favor etherification but inhibit morpholine substitution. Aprotic solvents like DMF balance both steps, maximizing overall yield.

Temperature Control

Elevated temperatures (>90°C) accelerate substitution but risk epoxide ring-opening side reactions. Stepwise heating (60°C → 90°C) mitigates this.

Purification and Crystallization

Column Chromatography

Silica gel chromatography with ethyl acetate/petroleum ether (30:70) effectively isolates the product (purity >95%).

Recrystallization

Methylcyclohexane induces crystallization, producing needle-like crystals suitable for X-ray analysis.

Crystallization Data:

SolventCrystal FormPurity
MethylcyclohexaneNeedles99%
EthanolAmorphous90%

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research and potential therapeutic use.

Anticancer Activity

Research has shown that derivatives of 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol can inhibit the growth of various cancer cell lines. A study conducted by the National Cancer Institute (NCI) demonstrated its effectiveness against human tumor cells.

Cell Line IC50 (µM) Effect
HeLa (Cervical)TBDCytotoxic effects observed
A549 (Lung)TBDSignificant inhibition of proliferation
MCF7 (Breast)TBDInduction of apoptosis

Neuropharmacological Effects

The compound's morpholine structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.

Neurotransmitter Target Potential Effect
Serotonin ReceptorsModulation of mood
Dopamine ReceptorsInfluence on reward pathways

Case Study 1: Anticancer Efficacy

A publication in the Journal of Medicinal Chemistry examined the anticancer properties of structurally similar compounds. The results indicated that certain derivatives exhibited potent cytotoxicity against cancer cell lines while maintaining a favorable safety profile.

Case Study 2: Neuropharmacological Assessment

Research focusing on piperidine derivatives, which share structural similarities with 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, indicated their potential as SSRIs. This suggests avenues for the development of new antidepressant therapies based on this compound.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit sodium channels, which are crucial for the conduction of nerve impulses, thereby exhibiting local anesthetic and antiarrhythmic properties .

Comparison with Similar Compounds

Key Observations :

  • Substitutions at the asymmetric carbon (e.g., methyl groups in Compound III) enhance use-dependent block efficacy, likely through hydrophobic interactions with sodium channels .
  • Morpholine’s polarity in the target compound may reduce membrane permeability compared to mexiletine’s primary amine but improve water solubility .

HBK Series Piperazine Derivatives

The HBK compounds (HBK14–HBK19) feature piperazine rings linked to substituted phenoxy groups, differing in halogenation and methyl substitutions .

Compound Phenoxy Substituents Piperazine Substituents Key Findings
HBK14 2,6-dimethylphenoxy 4-(2-methoxyphenyl) Moderate sodium channel affinity; lower potency vs. halogenated analogs.
HBK15 2-chloro-6-methylphenoxy 4-(2-methoxyphenyl) Enhanced potency due to chloro substitution; increased lipophilicity.
HBK17 2,5-dimethylphenoxy 4-(2-methoxyphenyl) Reduced steric hindrance improves binding kinetics.

Comparison with Target Compound :

  • The target compound’s morpholine ring may exhibit distinct binding dynamics compared to HBK’s piperazine moiety, which often interacts with aromatic residues in sodium channels .
  • Chloro/methoxy substitutions in HBK derivatives enhance potency, suggesting that electron-withdrawing groups optimize receptor interactions .

Lopinavir Structural Analogs

The target compound is a substructure of lopinavir, where the 2,6-dimethylphenoxy group contributes to protease inhibition .

Compound Structural Role of 2,6-Dimethylphenoxy Pharmacological Action
Lopinavir Anchors hydrophobic interactions HIV-1 protease inhibition .
Target Compound Standalone sodium channel modulator Theoretical antimyotonic/antiarrhythmic activity.

Key Insight :

  • While lopinavir’s phenoxy group aids in hydrophobic binding, the target compound’s standalone structure may prioritize sodium channel modulation over antiviral effects .

Research Findings and Therapeutic Implications

  • Lipophilicity Trends: Derivatives with apolar groups (e.g., benzyl in Me6) exhibit 10x higher sodium channel blocking potency than mexiletine .
  • Stereoselectivity : Mexiletine analogs show stereoselective tonic block (R-(-) isomers preferred), but use-dependent block is stereoneutral . The target compound’s stereochemistry remains unstudied but could influence efficacy.
  • Selectivity: Compound II (2-(4-chloro-2-methylphenoxy)-benzenethanamine) demonstrates selectivity for myotonic vs. healthy muscle fibers, a desirable trait for antimyotonic drugs . The target compound’s morpholine group may confer similar selectivity.

Biological Activity

1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, also known by its DrugBank ID DB07573, is a small molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of phenol ethers and has a molecular formula of C15H23NO3C_{15}H_{23}NO_3 with a molecular weight of approximately 265.348 g/mol. Its structure features a morpholine ring and a dimethylphenoxy group, which are crucial for its biological interactions.

Research indicates that compounds with phenoxy groups often exhibit significant biological activities, particularly in cancer therapy. The phenoxy moiety has been identified as a privileged structure that can modulate various biological pathways. Specifically, studies have shown that similar compounds can inhibit the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical in angiogenesis and tumor growth .

In Vitro Studies

In vitro studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been shown to interfere with the G1 phase of the cell cycle and induce apoptosis in a dose-dependent manner . The efficacy of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table: IC50 Values for Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10.25Induces apoptosis
Compound BHepG2 (Liver Cancer)3.84G2/M phase arrest
Compound CA549 (Lung Cancer)5.96Triggers intrinsic apoptotic pathway

Case Studies

  • Case Study on Apoptosis Induction : A study investigating a compound structurally similar to 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol found that it significantly reduced the levels of VEGF in OVCAR-4 cells by 85%. This was attributed to the inhibition of STAT3 phosphorylation, highlighting the potential for this compound in targeting cancer cell proliferation .
  • Cell Cycle Analysis : Another study reported that compounds with similar structures could effectively induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to increased apoptosis rates in treated cells .

Pharmacological Potential

Although specific clinical trials for 1-(2,6-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol are not yet available, its classification as an experimental drug suggests ongoing research into its pharmacological potential. The compound's ability to interact with multiple biological pathways positions it as a candidate for further investigation in cancer therapeutics.

Q & A

Basic: What are the key parameters to optimize during the synthesis of 1-(2,6-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol?

Methodological Answer:
The synthesis of this compound requires careful optimization of:

  • Temperature : Reactions are typically conducted under reflux (e.g., 80–100°C) to ensure complete conversion of intermediates .
  • Solvent Selection : Polar aprotic solvents like DMF or methanol are preferred for nucleophilic substitution steps involving morpholine derivatives .
  • Reaction Time : Extended reaction times (8–24 hours) are often necessary for high yields, particularly in steps involving etherification or amine coupling .
  • Catalysts : Base catalysts (e.g., potassium carbonate) are critical for deprotonation in ether bond formation .

Advanced: How can enantioselective synthesis of this compound be achieved using enzymatic methods?

Methodological Answer:
Enantiopure synthesis can be accomplished via lipase-catalyzed kinetic resolution . For example:

  • Use immobilized Thermomyces lanuginosus lipase (TLL) to resolve racemic intermediates like 1-(2,6-dimethylphenoxy)propan-2-yl acetate .
  • Optimize reaction conditions (e.g., solvent: hexane, temperature: 30–40°C) to achieve >90% enantiomeric excess (ee) for the (R)- or (S)-enantiomer .
  • Monitor progress using chiral HPLC or polarimetry to validate stereochemical purity .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 2,6-dimethylphenoxy group (δ 2.2–2.4 ppm for methyl protons) and morpholine ring (δ 3.6–3.8 ppm for N-CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+^+ at m/z 294.18) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C-O-C stretch at 1100–1250 cm1^{-1}) .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth : The compound’s flexibility (due to the morpholine ring and propan-2-ol chain) complicates crystallization. Use slow evaporation in mixed solvents (e.g., ethanol/dichloromethane) .
  • Hydrogen Bonding : The hydroxyl group forms intermolecular H-bonds, but disorder in the morpholine ring may require constrained refinement during data processing .
  • Data Collection : Low-temperature (100 K) synchrotron radiation improves resolution for weak diffraction patterns .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) to determine IC50_{50} values .
  • Receptor Binding : Radioligand displacement assays (e.g., for adrenergic or serotonin receptors) to assess affinity (Ki_i) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or urease inhibition) with positive controls (e.g., celecoxib) .

Advanced: How do structural analogs with substituted morpholine rings affect structure-activity relationships (SAR)?

Methodological Answer:

  • Morpholine Substituents : 2,6-Dimethylmorpholine derivatives enhance metabolic stability compared to unsubstituted morpholine, as shown in CYP450 microsomal assays .
  • Phenoxy Group Modifications : Fluorination at the 4-position of the phenoxy ring increases lipophilicity (logP ↑0.5) and blood-brain barrier penetration in murine models .
  • Propanol Chain Variations : Replacing the hydroxyl group with a chlorine atom reduces cytotoxicity (IC50_{50} ↑2-fold in HeLa cells) but improves solubility .

Basic: Which chromatographic methods are suitable for purity analysis?

Methodological Answer:

  • HPLC : Use a C18 column, gradient elution (acetonitrile/water with 0.1% TFA), and UV detection at 254 nm. Retention time: ~8.2 minutes .
  • GC-MS : For volatile derivatives (e.g., silylated compounds), employ a DB-5 column and electron ionization (EI) mode .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize using iodine vapor or UV lamp (Rf_f ≈ 0.4) .

Advanced: How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Control for variables like cell passage number, serum batch, and incubation time (e.g., 48 vs. 72 hours in MTT assays) .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to account for metabolite interference .
  • Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding modes to reconcile discrepancies in receptor affinity data .

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Store at –20°C under inert gas (argon) in amber vials to prevent oxidation of the morpholine ring .
  • Prepare stock solutions in anhydrous DMSO (≤10 mM) and avoid freeze-thaw cycles to prevent hydrolysis of the propan-2-ol group .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<90 Ų) for oral bioavailability .
  • Docking Studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., β-adrenergic receptors) to prioritize synthetic efforts .
  • QSAR Models : Train machine learning algorithms on datasets of IC50_{50} values to predict activity of novel analogs .

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